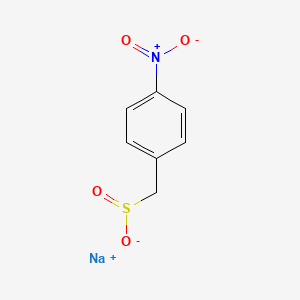
Sodium (4-nitrophenyl)methanesulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (4-nitrophenyl)methanesulfinate is an organosulfur compound with the molecular formula C7H6NNaO5S. It is a sodium salt of 4-nitrophenylmethanesulfinic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a methanesulfinate group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium (4-nitrophenyl)methanesulfinate typically involves the reaction of 4-nitrobenzyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The general reaction can be represented as follows:
4-Nitrobenzyl chloride+Sodium sulfite→Sodium (4-nitrophenyl)methanesulfinate
Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but is optimized for higher yields and purity. The process may include additional purification steps such as solvent extraction and crystallization to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: Sodium (4-nitrophenyl)methanesulfinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions, forming sulfone derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products:
Reduction: 4-Aminophenylmethanesulfinate.
Substitution: Various sulfone derivatives.
Oxidation: 4-Nitrobenzenesulfonic acid.
科学的研究の応用
Sodium (4-nitrophenyl)methanesulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfonamide compounds.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of sodium (4-nitrophenyl)methanesulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinic acid group can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. In biological systems, the compound can interact with proteins and enzymes, potentially altering their function and activity.
類似化合物との比較
- Sodium methanesulfinate (CH3SO2Na)
- Sodium benzenesulfinate (C6H5SO2Na)
- Sodium p-toluenesulfinate (C7H7SO2Na)
Comparison: Sodium (4-nitrophenyl)methanesulfinate is unique due to the presence of the nitro group, which imparts distinct chemical properties compared to other sulfinates. This nitro group can undergo reduction to form amino derivatives, which are valuable intermediates in organic synthesis. Additionally, the phenyl ring provides aromatic stability, making it a versatile reagent in various chemical reactions.
特性
分子式 |
C7H6NNaO4S |
|---|---|
分子量 |
223.18 g/mol |
IUPAC名 |
sodium;(4-nitrophenyl)methanesulfinate |
InChI |
InChI=1S/C7H7NO4S.Na/c9-8(10)7-3-1-6(2-4-7)5-13(11)12;/h1-4H,5H2,(H,11,12);/q;+1/p-1 |
InChIキー |
XCRZALWXBCQRRC-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1CS(=O)[O-])[N+](=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13188409.png)
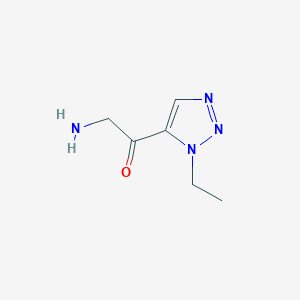
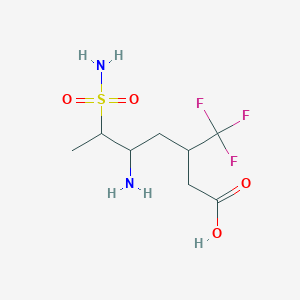
![2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one](/img/structure/B13188416.png)

![Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13188427.png)

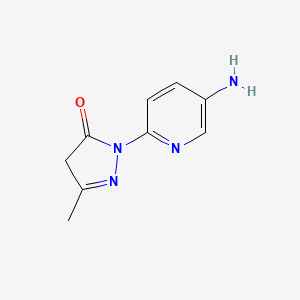

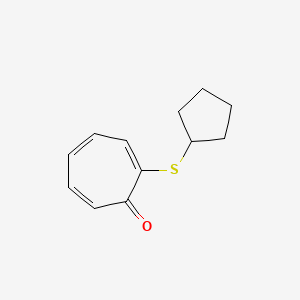
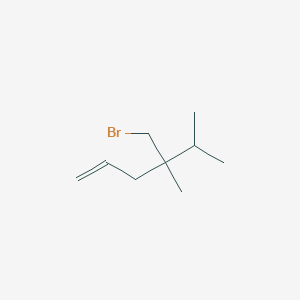

![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13188470.png)
